molecular formula C12H10ClN3O4 B2594683 dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 252725-55-6

dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2594683
CAS No.: 252725-55-6
M. Wt: 295.68
InChI Key: JCVAGQBHXATDSO-UHFFFAOYSA-N
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Description

Dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C12H10ClN3O4 and its molecular weight is 295.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity Dimethyl 1-(3-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate derivatives have been synthesized for their valuable pharmacological properties, including anti-convulsive activity, making them useful in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981). Such derivatives demonstrate the versatility of the triazole core in medicinal chemistry.

Material Science and Luminescence Lanthanide metal-organic frameworks (MOFs) based on dimethylphenyl imidazole dicarboxylate derivatives, including the structure of interest, have been developed for luminescence sensing of benzaldehyde-based derivatives. These frameworks exhibit selective sensitivity and potential as fluorescence sensors due to their characteristic sharp emission bands of Eu(3+) or Tb(3+) ions (Shi et al., 2015).

Mechanism of Action

Properties

IUPAC Name

dimethyl 1-(3-chlorophenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-19-11(17)9-10(12(18)20-2)16(15-14-9)8-5-3-4-7(13)6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVAGQBHXATDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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